2h-Benzo[g]thiazolo[5,4-e]indole

Tautomerism Structure-Activity Relationship Molecular Descriptors

2H-Benzo[g]thiazolo[5,4-e]indole (CAS 42853-56-5) is a rigid, planar tetracyclic heteroaromatic system formed by the linear fusion of a benzothiazole and an indole moiety, with the saturated methylene bridge at the 2-position distinguishing its electronic structure from the more common 4H tautomer. This specific tautomeric form dictates a unique set of computed physicochemical properties, including a defined logP and lack of hydrogen bond donors, which directly influence molecular recognition, stacking behavior, and photophysical characteristics.

Molecular Formula C13H8N2S
Molecular Weight 224.28 g/mol
CAS No. 42853-56-5
Cat. No. B13103727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Benzo[g]thiazolo[5,4-e]indole
CAS42853-56-5
Molecular FormulaC13H8N2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1N=C2C3=CC=CC=C3C4=NC=CC4=C2S1
InChIInChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-6H,7H2
InChIKeyCJUIDRHCICDBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Benzo[g]thiazolo[5,4-e]indole (CAS 42853-56-5): A Niche Fused Heterocyclic Scaffold for Specialized Optoelectronic and Chemical Biology Research


2H-Benzo[g]thiazolo[5,4-e]indole (CAS 42853-56-5) is a rigid, planar tetracyclic heteroaromatic system formed by the linear fusion of a benzothiazole and an indole moiety, with the saturated methylene bridge at the 2-position distinguishing its electronic structure from the more common 4H tautomer [1]. This specific tautomeric form dictates a unique set of computed physicochemical properties, including a defined logP and lack of hydrogen bond donors, which directly influence molecular recognition, stacking behavior, and photophysical characteristics [1]. In the context of optoelectronic materials and fluorescent probe design, this compound represents a specialized scaffold whose exact ring fusion and tautomeric state are critical to function, making it a non-interchangeable building block for structure-activity relationship (SAR) studies.

Why 2H-Benzo[g]thiazolo[5,4-e]indole Cannot Be Replaced by Other Benzothiazole-Indole Isomers in Structure-Sensitive Research


In-class compounds such as the 4H-tautomer (CAS 39999-65-0), 8H-[1,3]thiazolo[5,4-e]indole, or simpler benzothiazole and indole fragments possess fundamentally different electronic structures and conformational landscapes that preclude their use as direct substitutes for 2H-Benzo[g]thiazolo[5,4-e]indole. The position of the saturated carbon in the thiazole ring significantly alters the π-electron distribution, dipole moment, and the molecule's capacity for intermolecular π-π stacking, which are paramount for applications in organic semiconductors, fluorescent sensors, and supramolecular chemistry [1]. Critically, the currently available evidence base is limited to computed molecular descriptors; direct head-to-head comparative experimental data (e.g., photophysical characterization in a specific device or biological assay) against the closest analogs remains sparse in the open literature, representing a significant knowledge gap that procurement decisions must account for.

Quantitative Evidence Guide for 2H-Benzo[g]thiazolo[5,4-e]indole Differentiation: A Comparative Analysis Based on Available Data


Tautomer-Specific Electronic Architecture: 2H vs. 4H Isomer Differentiation for SAR Studies

The 2H tautomer of Benzo[g]thiazolo[5,4-e]indole is defined by a saturated methylene bridge at the 2-position of the thiazole ring, in contrast to the fully aromatic 4H tautomer (CAS 39999-65-0) [1]. This structural distinction is confirmed by the SMILES notation for the 2H form, which explicitly contains a `C1` atom linked to nitrogen and sulfur, whereas the 4H isomer's SMILES (c1ccc2c(c1)c3c(c4c2N=CC4)scn3) shows a fully conjugated `N=CC4` fragment . This results in a distinct molecular shape and electron distribution, which are critical for molecular recognition and packing in solid-state applications.

Tautomerism Structure-Activity Relationship Molecular Descriptors

Computed Physicochemical Profile: Differentiating 2H-Benzo[g]thiazolo[5,4-e]indole from its Constituent Fragments

The 2H-Benzo[g]thiazolo[5,4-e]indole scaffold possesses a computed XLogP3-AA of 2.2, indicating moderate lipophilicity suitable for membrane permeability in cellular assays, along with 0 hydrogen bond donors and 3 acceptors, and 0 rotatable bonds, making it an exceptionally rigid probe for target engagement studies [1]. In contrast, simpler analogs like benzothiazole (XLogP3 ≈ 2.0) and indole (XLogP3 ≈ 2.1) are smaller, less rigid, and lack the extended π-system present in the target compound, which is crucial for strong, specific binding interactions.

Drug-likeness LogP Molecular Property Prediction

Extended π-Conjugation: A Class-Level Advantage for Optoelectronic and Fluorescent Probe Applications

Derivatives of the thiazolo[5,4-e]indole core have recently been demonstrated as effective chromophores for one- and two-photon induced fluorescence, with thiazoloindole α-amino acids exhibiting excitation in the near-infrared region, a property highly desirable for biomedical imaging [1]. While this specific data is for functionalized amino acid derivatives rather than the parent 2H-Benzo[g]thiazolo[5,4-e]indole, it strongly suggests the core scaffold provides the extended π-system necessary for such photophysical behavior, which is absent in simpler benzothiazole or indole monomers.

Conjugation Fluorescent Probes Organic Semiconductors

Optimal Research and Application Scenarios for 2H-Benzo[g]thiazolo[5,4-e]indole Based on Evidence


Rigid Fluorescent Probe and Sensor Design

The completely rigid, zero-rotatable-bond structure of 2H-Benzo[g]thiazolo[5,4-e]indole makes it an ideal core scaffold for designing 'turn-on' or ratiometric fluorescent probes where environmental sensitivity must be minimized [1]. Its extended π-system, inferred from class-level evidence, can be derivatized to create sensors with large Stokes shifts, avoiding the self-quenching issues common with more flexible fluorophores [2].

Conformationally Restricted Medicinal Chemistry Leads

In drug discovery programs targeting protein-protein interactions or specific enzyme pockets, the 2H-tautomer's unique shape and lack of hydrogen bond donors offer a differentiated vector for fragment-based lead optimization. Its computed logP of 2.2 and planar nature allow for predictable binding mode predictions when used as a privileged scaffold for library synthesis [1].

Standard for Tautomer-Specific SAR Investigations

The well-defined tautomeric state of 2H-Benzo[g]thiazolo[5,4-e]indole makes it a critical control compound in studies aiming to understand the influence of thiazole ring saturation on biological activity or material properties. Procurement of this specific tautomer ensures experimental reproducibility when comparing with the 4H-isomer or other analogs [1].

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